Cas no 31136-61-5 (Lyoniol A)

Lyoniol A structure
Lyoniol A structure
Product Name:Lyoniol A
CAS No:31136-61-5
MF:C22H34O7
MW:410.5011677742
CID:305706
PubChem ID:161699
Update Time:2024-02-29

Lyoniol A Chemical and Physical Properties

Names and Identifiers

    • Grayanotoxane-5,6,7,10,16-pentol,2,3-epoxy-, 7-acetate, (2b,3b,6b,7a)- (9CI)
    • Lyoniol A
    • Lyoniatoxin
    • Lyoniol-A
    • 5,6,10,16-Tetrahydroxy-2,3-epoxygrayanotoxan-7-yl acetate
    • [(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl] acetate
    • 7,9a-Methano-9aH-cyclopenta(b)heptalene-4,8,10,11,11a(1H)-pentol, 2,3-epoxydodecahydro-1,1,4,8-tetramethyl-, 11-acetate, (2R,3S,3as,4R,4ar,7R,8R,9ar,10S,11R,11aR)-
    • AKOS040752811
    • NS00093898
    • 31136-61-5
    • Grayanotoxane-5,6,7,10,16-pentol, 2,3-epoxy-, 6-acetate, (2-beta,3-beta,6-beta,7-alpha)-
    • DTXSID00953229
    • BRN 5637282
    • Inchi: 1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17-,19-,20-,21-,22+/m1/s1
    • InChI Key: IONWCZKSTMAXMV-CRRNJOFASA-N
    • SMILES: O1[C@@H]2C(C)(C)[C@]3([C@@H]([C@H]([C@]45C[C@](C)([C@H](CC[C@H]4[C@](C)([C@@H]3[C@H]12)O)C5)O)OC(C)=O)O)O
    • BRN: 5637282

Computed Properties

  • Exact Mass: 410.23045342g/mol
  • Monoisotopic Mass: 410.23045342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.1288 (rough estimate)
  • Melting Point: 251.5°C
  • Boiling Point: 450.48°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
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